REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8](Cl)(Cl)=[S:9]>C1COCC1>[N:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)=[C:8]=[S:9]
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
TEA
|
Quantity
|
3.06 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.804 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 3 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica was added
|
Type
|
CUSTOM
|
Details
|
It was purified on 16 g SiO2 (eluent: 0-100% EtOAc/hexanes over 30 min, RediSep Gold)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The product fractions containing the product by TLC (50% EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 852 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |